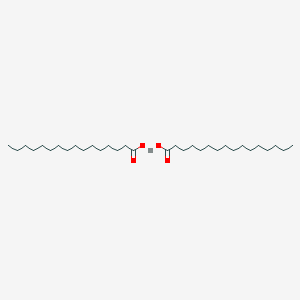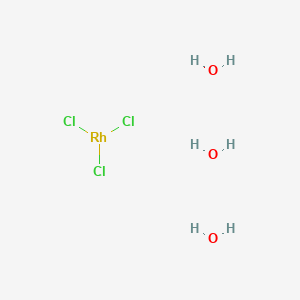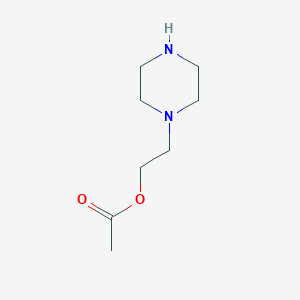
2-(Piperazin-1-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Scientific Research Applications
2-(Piperazin-1-yl)ethyl acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Mechanism Of Action
The mechanism of action of 2-(Piperazin-1-yl)ethyl acetate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the growth of certain microorganisms by disrupting their cell membranes.
Biochemical And Physiological Effects
Studies have shown that 2-(Piperazin-1-yl)ethyl acetate has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a moderate level of water solubility and can be easily metabolized in the body. Additionally, it has been found to have a low potential for drug interactions, making it a safe candidate for use in combination therapies.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(Piperazin-1-yl)ethyl acetate is its high purity and stability, which makes it an ideal candidate for laboratory experiments. Additionally, its low toxicity profile and low potential for drug interactions make it a safe candidate for use in in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(Piperazin-1-yl)ethyl acetate. One area of research is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another area of research is the development of new therapies for neurological disorders based on its potential effects on neurotransmitters. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(Piperazin-1-yl)ethyl acetate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yields and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 2-(Piperazin-1-yl)ethyl acetate involves the reaction of piperazine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Piperazin-1-yl)ethyl acetate as a white crystalline solid with a melting point of 57-59°C. This synthesis method has been optimized to ensure high yields and purity of the compound.
properties
CAS RN |
13849-30-4 |
|---|---|
Product Name |
2-(Piperazin-1-yl)ethyl acetate |
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-piperazin-1-ylethyl acetate |
InChI |
InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |
InChI Key |
IFRKEAUJMRIYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1CCNCC1 |
Canonical SMILES |
CC(=O)OCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



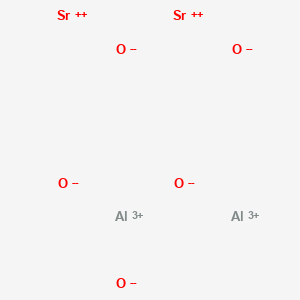
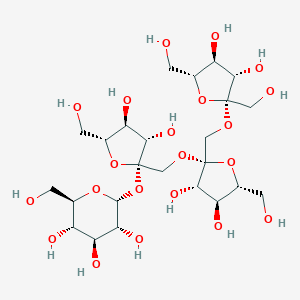
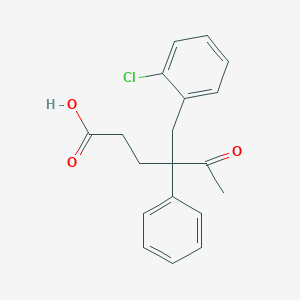
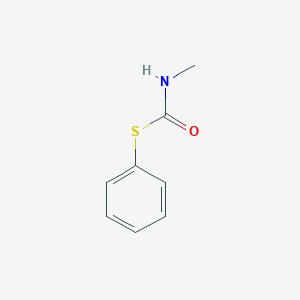
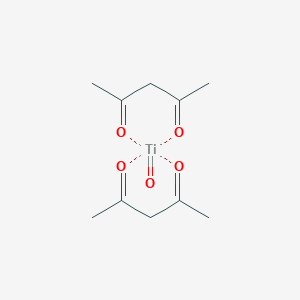
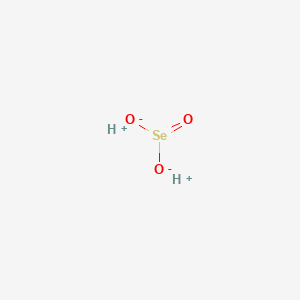
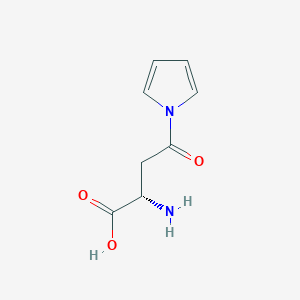
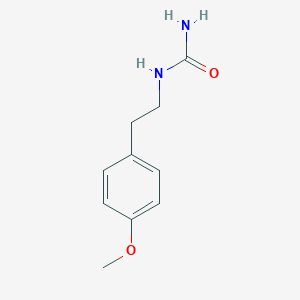

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
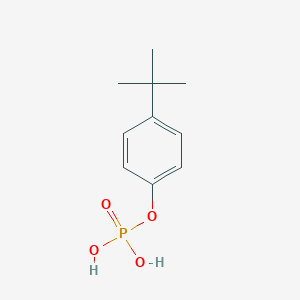
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
